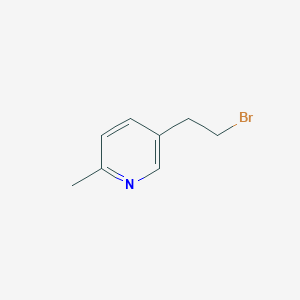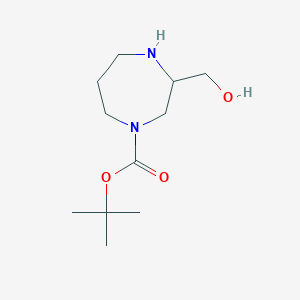
Tert-butyl 3-(hydroxymethyl)-1,4-diazepane-1-carboxylate
Übersicht
Beschreibung
“Tert-butyl 3-(hydroxymethyl)-1,4-diazepane-1-carboxylate” likely refers to a compound that contains a diazepane ring, which is a seven-membered ring with two nitrogen atoms. The “tert-butyl” and “carboxylate” groups are common functional groups in organic chemistry .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Tert-butyl esters generally have low water solubility and moderate polarity .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Utility
Tert-butyl 3-(hydroxymethyl)-1,4-diazepane-1-carboxylate plays a crucial role in the synthesis of various compounds. For instance, it is used in the practical synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate in the production of Rho–kinase inhibitor K-115. This process involves intramolecular Fukuyama–Mitsunobu cyclization starting from commercially available aminopropanol (Gomi, Kouketsu, Ohgiya, & Shibuya, 2012).
The compound's derivatives have also been studied for their potential as catalysts in olefin epoxidation reactions. Specifically, manganese(III) complexes of this compound have shown effective catalytic activity in the epoxidation of olefins, demonstrating its versatile use in chemical synthesis (Sankaralingam & Palaniandavar, 2014).
Chemical Modifications and Reactions
Research on tert-butyl 3-(hydroxymethyl)-1,4-diazepane-1-carboxylate includes exploring its structural modifications. For example, its reaction with the Vilsmeier reagent leads to the introduction of N,N-dimethylaminomethylene groups, resulting in the formation of various isomeric forms. These modifications have implications for developing new compounds with potential applications in different scientific fields (Vorona et al., 2007).
Another application is in the synthesis of α-hydroxy carboxylic acids from corresponding α-amino acids, where tert-butyl nitrite is used as a key reagent. This method has been applied successfully for the synthesis of proteinogenic amino acids, highlighting its significance in biochemistry and pharmaceutical research (Stuhr-Hansen, Padrah, & Strømgaard, 2014).
Potential in Radiopharmaceuticals
- The compound has been explored in the context of radiopharmaceuticals. For example, [123I]tert-butyl 8-iodo-5,6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine 3-carboxylate, a derivative of this compound, has been synthesized as a potential SPECT imaging agent for diazepam-insensitive benzodiazepine receptors. This indicates its potential use in medical imaging and diagnostics (He et al., 1994).
Novel Complex Formation
- Iron(III) complexes of bis(phenolate) ligands derived from tert-butyl 3-(hydroxymethyl)-1,4-diazepane-1-carboxylate have been synthesized and studied as models for certain enzymes. These studies contribute to our understanding of enzyme mechanisms and potential applications in biocatalysis (Mayilmurugan, Sankaralingam, Suresh, & Palaniandavar, 2010).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
tert-butyl 3-(hydroxymethyl)-1,4-diazepane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-6-4-5-12-9(7-13)8-14/h9,12,14H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZEXEMCTCCKSDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCNC(C1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20676605 | |
| Record name | tert-Butyl 3-(hydroxymethyl)-1,4-diazepane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20676605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-(hydroxymethyl)-1,4-diazepane-1-carboxylate | |
CAS RN |
1179360-20-3 | |
| Record name | tert-Butyl 3-(hydroxymethyl)-1,4-diazepane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20676605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



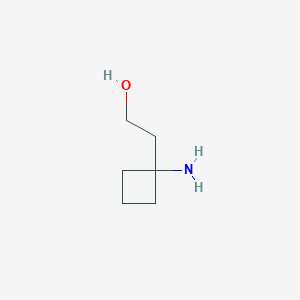

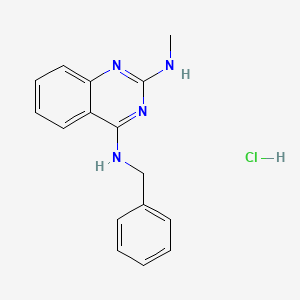
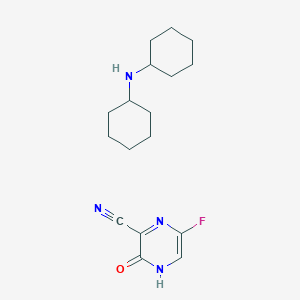
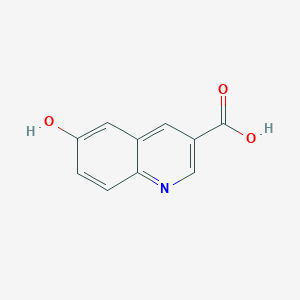
![methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B3026824.png)
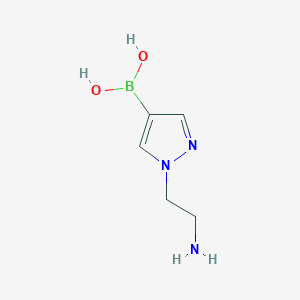
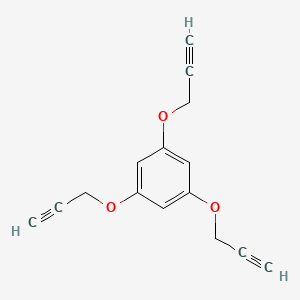
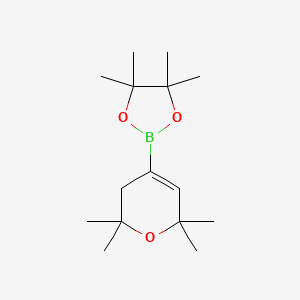
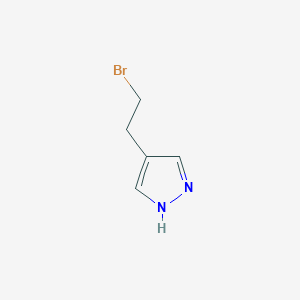
![4,4,5,5-Tetramethyl-2-[4-(10-phenylanthracen-9-yl)phenyl]-1,3,2-dioxaborolane](/img/structure/B3026830.png)
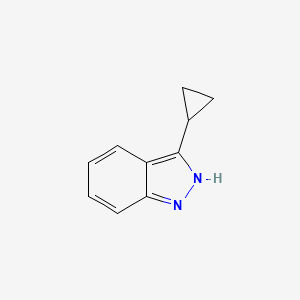
![(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate](/img/structure/B3026836.png)
